Benzyl (2-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)carbamate
Description
Properties
IUPAC Name |
benzyl N-[2-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-2-oxoethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4/c26-19(12-22-21(27)28-14-15-5-2-1-3-6-15)25-10-4-7-16(13-25)11-18-23-20(24-29-18)17-8-9-17/h1-3,5-6,16-17H,4,7-14H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRPUVNDSIGOCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)CC3=NC(=NO3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Environmental and Toxicological Considerations
Compounds with aromatic or heterocyclic systems, such as the benzyl and oxadiazole groups in the target molecule, could theoretically contribute to EPFR formation in particulate matter (PM). However, this remains speculative without specific studies .
In contrast, examines PFBS (perfluorobutanesulfonic acid) toxicity in zebrafish, demonstrating developmental deformities.
Reactivity and Multiphase Chemistry
The target compound’s carbamate group may undergo hydrolysis under humid conditions, releasing benzyl alcohol and a secondary amine. This reactivity aligns with observations in , where EPFRs on indoor surfaces interact with ozone or NO₂, altering their composition. Such interactions could modify the target compound’s toxicity or persistence in indoor environments .
Q & A
Q. Optimization strategies :
- Catalyst screening : Palladium-based catalysts for coupling steps to enhance efficiency .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve intermediate solubility .
- Purification : Flash chromatography or preparative HPLC for isolating high-purity intermediates (>95%) .
How do structural modifications to the oxadiazole and piperidine moieties influence biological activity?
Answer:
Advanced SAR studies reveal:
- Oxadiazole substitution : 3-Cyclopropyl groups enhance metabolic stability compared to bulkier substituents, as shown in FLAP inhibitors (IC₅₀ < 10 nM) .
- Piperidine positioning : 3-Substitution on the piperidine ring improves target binding affinity by aligning with hydrophobic pockets in enzyme active sites .
- Carbamate flexibility : Benzyl groups balance lipophilicity and solubility, critical for blood-brain barrier penetration in CNS-targeted analogs .
Q. Methodology :
- In vitro assays : Human whole blood LTB₄ inhibition to assess functional potency .
- Computational docking : Molecular dynamics simulations to predict binding modes .
What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Answer:
Basic characterization :
- NMR : ¹H/¹³C NMR to confirm piperidine and oxadiazole connectivity (e.g., δ 8.5 ppm for oxadiazole protons) .
- HRMS : High-resolution mass spectrometry for molecular ion validation (e.g., [M+H]⁺ at m/z 370.369) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
Q. Advanced techniques :
- X-ray crystallography : For resolving stereochemistry of the cyclopropyl group .
- Stability-indicating assays : Forced degradation studies under acidic/alkaline conditions to identify degradation products .
How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Common sources of discrepancies :
Q. Resolution strategies :
- Standardized protocols : Use validated assays (e.g., FLAP binding assays with recombinant protein) .
- Inter-laboratory validation : Collaborative studies to harmonize readouts .
What methodologies are used to optimize the pharmacokinetic (PK) profile of this compound?
Answer:
Key parameters :
Q. Optimization steps :
- LogP adjustments : Introduce polar groups (e.g., hydroxyl) to reduce LogP from 3.5 to 2.8, improving solubility .
- Prodrug strategies : Esterification of the carbamate moiety for enhanced oral bioavailability .
How is compound purity rigorously assessed, and what thresholds are acceptable for in vivo studies?
Answer:
Purity criteria :
Q. Methodology :
- Stability monitoring : Accelerated storage conditions (40°C/75% RH) over 4 weeks to detect degradation .
What strategies identify biological targets or mechanisms of action for this compound?
Answer:
- Target deconvolution :
- Pathway analysis : Transcriptomic profiling (RNA-seq) to map affected signaling pathways (e.g., NF-κB) .
How does the compound’s stability under varying pH and temperature conditions impact formulation design?
Answer:
Stability findings :
- pH sensitivity : Degrades rapidly at pH < 3 (e.g., gastric conditions), necessitating enteric coatings .
- Thermal stability : Stable at 25°C for 6 months but degrades at >40°C; requires cold-chain storage .
Q. Testing protocols :
What computational tools are used to model interactions between this compound and its targets?
Answer:
- Docking software : Schrödinger Suite or AutoDock Vina for binding pose prediction .
- MD simulations : GROMACS for assessing complex stability over 100-ns trajectories .
- QSAR models : To correlate structural descriptors (e.g., topological polar surface area) with activity .
What in vitro toxicity assays are recommended prior to advancing this compound to preclinical studies?
Answer:
Core assays :
Q. Advanced models :
- 3D organoids : Liver or cardiac organoids for tissue-specific toxicity profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
